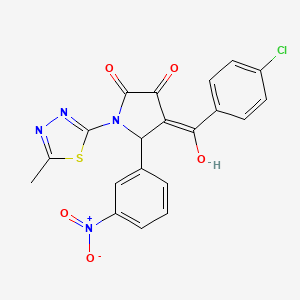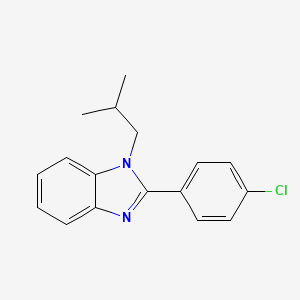![molecular formula C18H23N3O4S B11131593 N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide](/img/structure/B11131593.png)
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide is a synthetic organic compound characterized by its complex structure, which includes an ethoxy group, a methylphenyl group, a sulfonyl group, a pyridinylmethyl group, and an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride, which is then reacted with pyridin-4-ylmethylamine to form the corresponding sulfonamide. This intermediate is subsequently coupled with alaninamide under specific reaction conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or as a lead compound in drug development.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on the molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide
- N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide
- N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)alaninamide
Uniqueness
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups on the phenyl ring, along with the sulfonyl and pyridinylmethyl groups, contributes to its reactivity and potential applications. Comparatively, similar compounds may lack one or more of these functional groups, resulting in different properties and activities.
Properties
Molecular Formula |
C18H23N3O4S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C18H23N3O4S/c1-4-25-17-6-5-16(11-13(17)2)26(23,24)21-14(3)18(22)20-12-15-7-9-19-10-8-15/h5-11,14,21H,4,12H2,1-3H3,(H,20,22) |
InChI Key |
OETCLJBEOWTXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B11131512.png)
![N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide](/img/structure/B11131515.png)

![5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131537.png)
methanone](/img/structure/B11131539.png)
![1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-4-carboxamide](/img/structure/B11131543.png)
![4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11131546.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131556.png)

![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11131567.png)
![(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11131569.png)
![(2Z)-2-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11131572.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-methylacetamide](/img/structure/B11131573.png)

